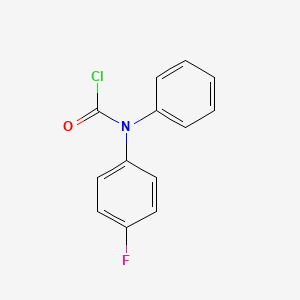
(4-Fluorophenyl)phenylcarbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)phenylcarbamyl chloride is an organic compound that belongs to the class of aromatic carbamoyl chlorides It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a phenylcarbamyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)phenylcarbamyl chloride typically involves the reaction of (4-fluorophenyl)amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired carbamyl chloride. The general reaction scheme is as follows:
(4-Fluorophenyl)amine+Phosgene→(4-Fluorophenyl)phenylcarbamyl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and the implementation of closed-system processes to minimize exposure and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)phenylcarbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbamyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding ureas, carbamates, and thiocarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (4-fluorophenyl)phenylcarbamic acid and hydrogen chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield (4-fluorophenyl)phenylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Ureas, carbamates, and thiocarbamates.
Hydrolysis: (4-Fluorophenyl)phenylcarbamic acid.
Reduction: (4-Fluorophenyl)phenylamine.
Scientific Research Applications
(4-Fluorophenyl)phenylcarbamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: The compound serves as a tool for studying enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)phenylcarbamyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the carbamyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the modification of biomolecules, such as proteins and nucleic acids, where the compound can form covalent bonds with nucleophilic residues, thereby altering their function and activity.
Comparison with Similar Compounds
(4-Fluorophenyl)phenylcarbamic acid: Formed by the hydrolysis of (4-Fluorophenyl)phenylcarbamyl chloride.
(4-Fluorophenyl)phenylamine: Obtained through the reduction of this compound.
(4-Fluorophenyl)phenylurea: Produced via nucleophilic substitution with amines.
Uniqueness: this compound is unique due to its dual aromatic structure and the presence of a reactive carbamyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
13020-93-4 |
|---|---|
Molecular Formula |
C13H9ClFNO |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-phenylcarbamoyl chloride |
InChI |
InChI=1S/C13H9ClFNO/c14-13(17)16(11-4-2-1-3-5-11)12-8-6-10(15)7-9-12/h1-9H |
InChI Key |
OUBSGCOOBCUFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


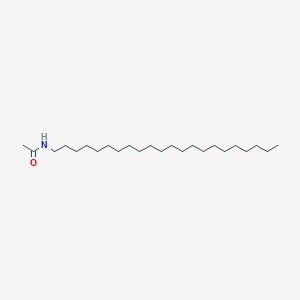

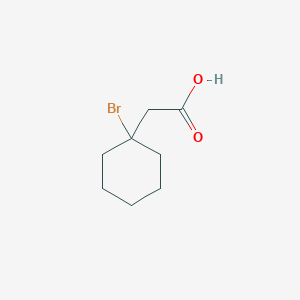
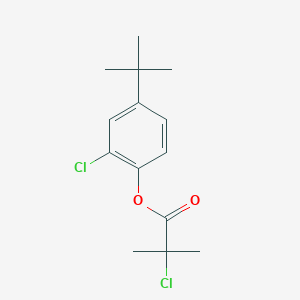
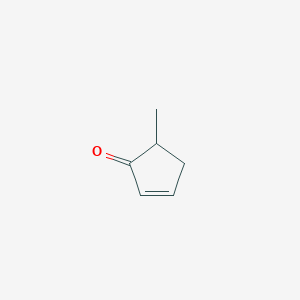
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)

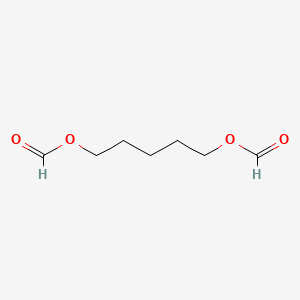

![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
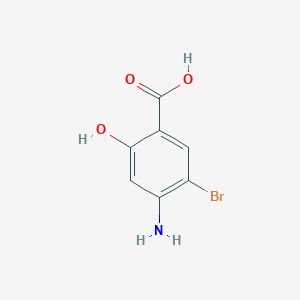
![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)

![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
